
2-Nitroanthracen
Übersicht
Beschreibung
2-Nitroanthracene is a nitrated polycyclic aromatic hydrocarbon with the molecular formula C14H9NO2. It is one of the isomers of nitroanthracene, which are known for their planar structures and significant electronic properties. These compounds are generally distributed environmental contaminants, often resulting from incomplete combustion processes or reactions between polycyclic aromatic hydrocarbons and nitrogen oxides in the atmosphere .
Wissenschaftliche Forschungsanwendungen
2-Nitroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its mutagenic and carcinogenic properties, providing insights into the mechanisms of chemical-induced mutations.
Medicine: Investigated for its potential use in developing anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure
Wirkmechanismus
Mode of Action
It is known that nitro-PAHs, including 2-NA, can undergo various reactions in biological systems, including reduction, oxidation, and conjugation reactions . These reactions can lead to the formation of reactive intermediates that can interact with cellular macromolecules, potentially leading to toxic effects .
Biochemical Pathways
It has been suggested that 2-na can undergo reactions with no2 and anthracene adsorbed on nacl particles, leading to the formation of 9,10-anthraquinone (9,10-aq) and 9-nitroanthracene (9-nant) . These reactions are thought to be influenced by the relative humidity, which controls the amount of surface adsorbed water on NaCl particles .
Result of Action
It has been suggested that 2-na and other nitro-pahs can induce oxidative stress and dna damage . For instance, anthracene, a related compound, has been shown to induce oxidative stress effects and genetic toxicity at both the molecular and cellular levels .
Action Environment
The action of 2-NA can be influenced by various environmental factors. For example, the heterogeneous reaction of NO2 with anthracene adsorbed on NaCl particles, which leads to the formation of 2-NA, is influenced by the relative humidity . This suggests that environmental conditions can play a significant role in the formation and action of 2-NA .
Biochemische Analyse
Biochemical Properties
2-Nitroanthracene plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to interact with metabolic enzymes such as cytochrome P450 isozymes and glutathione S-transferase . These interactions often result in the formation of reactive oxygen species (ROS) and other metabolites that can cause oxidative stress and DNA damage. The compound’s nitro group is particularly reactive, making it a potent electrophile that can form adducts with nucleophilic sites on proteins and DNA.
Cellular Effects
2-Nitroanthracene has been observed to exert several effects on various types of cells and cellular processes. It can induce DNA damage, oxidative stress, and alterations in gene expression . In lung cells, for instance, exposure to 2-Nitroanthracene has been linked to increased expression of oxidative stress markers such as hemeoxygenase-1 and malondialdehyde . Additionally, it can influence cell signaling pathways by modulating the activity of enzymes involved in DNA repair and stress response, such as OGG1 and XRCC1 .
Molecular Mechanism
At the molecular level, 2-Nitroanthracene exerts its effects through several mechanisms. It can bind to DNA and proteins, forming adducts that interfere with normal cellular functions . The compound’s ability to generate ROS leads to oxidative damage to cellular components, including lipids, proteins, and nucleic acids. Furthermore, 2-Nitroanthracene can inhibit or activate enzymes involved in detoxification and DNA repair, thereby affecting cellular homeostasis and increasing the risk of mutagenesis and carcinogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitroanthracene can change over time. The compound’s stability and degradation are influenced by factors such as light, temperature, and the presence of other chemicals . Long-term exposure to 2-Nitroanthracene has been shown to cause persistent oxidative stress and DNA damage in cells, which can lead to chronic health effects . Studies have also indicated that the compound’s genotoxic effects may be mediated through its influence on DNA repair capacity and oxidative stress pathways .
Dosage Effects in Animal Models
The effects of 2-Nitroanthracene vary with different dosages in animal models. At lower doses, the compound may not cause significant DNA damage or oxidative stress . Higher doses have been associated with increased DNA strand breaks, formation of DNA-protein crosslinks, and elevated levels of oxidative stress markers . Toxic or adverse effects, such as lung genotoxicity, have been observed at high doses, indicating a dose-dependent response .
Metabolic Pathways
2-Nitroanthracene is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isozymes and glutathione S-transferase . These enzymes facilitate the biotransformation of 2-Nitroanthracene into various metabolites, some of which are reactive and can cause cellular damage. The compound’s metabolism also affects metabolic flux and the levels of certain metabolites, contributing to its overall biochemical impact .
Transport and Distribution
Within cells and tissues, 2-Nitroanthracene is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to accumulate in lipid-rich areas, such as cell membranes and adipose tissue. This localization can influence its bioavailability and toxicity, as well as its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of 2-Nitroanthracene is influenced by its chemical properties and interactions with cellular components. It can be found in various compartments, including the nucleus, where it can interact with DNA and nuclear proteins . The compound’s localization is also affected by post-translational modifications and targeting signals that direct it to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitroanthracene can be synthesized through the nitration of anthracene. A common method involves the use of concentrated nitric acid in glacial acetic acid as the nitrating agent. The reaction is typically carried out at controlled temperatures to avoid over-nitration and to ensure the selective formation of the 2-nitro isomer .
Industrial Production Methods: Industrial production of 2-Nitroanthracene follows similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and to handle the exothermic nature of the nitration process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitroanthracene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, sulfonating agents.
Major Products:
Reduction: 2-Aminoanthracene.
Oxidation: 2-Nitroanthraquinone.
Substitution: Various halogenated or sulfonated derivatives.
Vergleich Mit ähnlichen Verbindungen
- 1-Nitroanthracene
- 9-Nitroanthracene
- 2-Nitrofluoranthene
Comparison: 2-Nitroanthracene is unique among its isomers due to its planar structure, which significantly influences its electronic properties and reactivity. Unlike 1-Nitroanthracene and 9-Nitroanthracene, which are non-planar, 2-Nitroanthracene exhibits a higher degree of conjugation, making it more reactive in certain chemical reactions. This planar structure also contributes to its higher mutagenic and carcinogenic potential compared to its non-planar isomers .
Eigenschaften
IUPAC Name |
2-nitroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWGQBVOKHEKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189413 | |
| Record name | 2-Nitroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3586-69-4 | |
| Record name | 2-Nitroanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitroanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-nitroanthracene more mutagenic than its isomer, 9-nitroanthracene?
A: Research indicates that the conformation of the nitro group significantly influences the mutagenicity of nitroanthracenes. [] 2-Nitroanthracene and its ring-oxidized metabolites exhibit a nitro group conformation that is coplanar or nearly coplanar with the aromatic ring system. This conformation likely facilitates interactions with DNA, leading to mutations. In contrast, 9-nitroanthracene and its metabolites have a different nitro group orientation, hindering these interactions and resulting in weaker mutagenicity. []
Q2: How does the metabolism of 2-nitroanthracene contribute to its mutagenicity?
A: 2-Nitroanthracene can be metabolized through two main pathways: nitroreduction and ring-oxidation. [] Studies suggest that both pathways can lead to the formation of mutagenic products. Nitroreduction can produce 2-aminoanthracene, which becomes mutagenic upon further metabolism by S9 enzymes. [] Ring-oxidation yields metabolites like dihydrodiols, which have shown mutagenicity in bacterial assays. Interestingly, the order of these metabolic steps influences the mutagenic outcome. While ring-oxidation followed by nitroreduction generates mutagenic products, nitroreduction followed by ring-oxidation does not seem to yield the same mutagenic metabolites. []
Q3: Can 2-nitroanthracene be detected in biological systems, and how sensitive are these detection methods?
A: While specific details on analytical methods for 2-nitroanthracene detection in biological systems are limited in the provided research, the development of a specialized Escherichia coli strain, BTC, shows promise in this area. [] This strain demonstrates heightened sensitivity towards alkylating agents, including compounds like N-nitrosodiethylamine. [] Further research exploring the application of strain BTC or similar biosensing approaches could offer valuable tools for detecting and quantifying 2-nitroanthracene in biological samples.
Q4: How does the presence of a nitro group affect the electronic properties of anthracene?
A: Computational chemistry studies reveal that the introduction of a nitro group to the anthracene molecule significantly alters its electronic properties. [] The nitro group acts as an electron-withdrawing substituent, influencing the electron density distribution within the molecule. [] This effect is reflected in the calculated energy gap, which is significantly reduced in nitro-anthracene compounds compared to the parent anthracene molecule. [] This reduction in the energy gap suggests enhanced reactivity and potential for interactions with biological molecules, further emphasizing the importance of understanding the structure-activity relationship of nitro-substituted polycyclic aromatic hydrocarbons.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


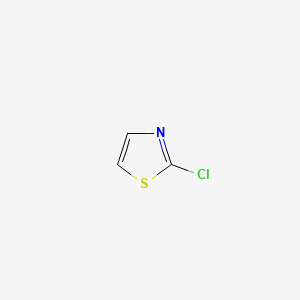
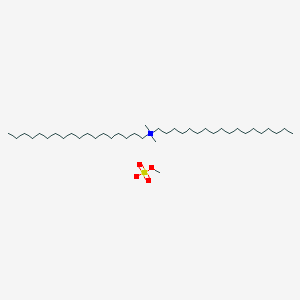
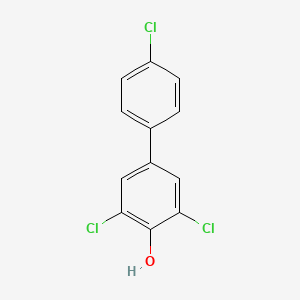

![[2-(DIPHENYLMETHOXY)ETHYL]DIETHYLMETHYLAMMONIUM IODIDE](/img/structure/B1198827.png)
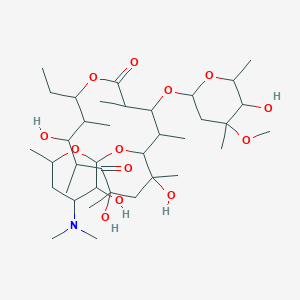
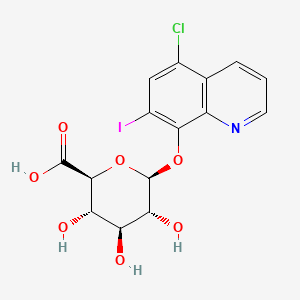
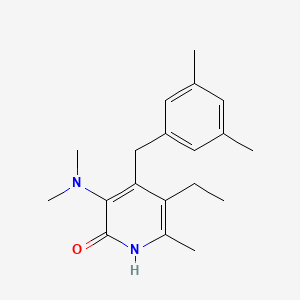
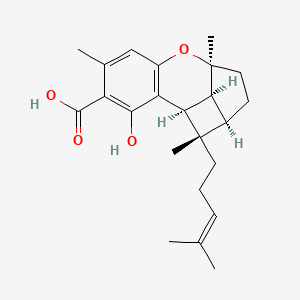
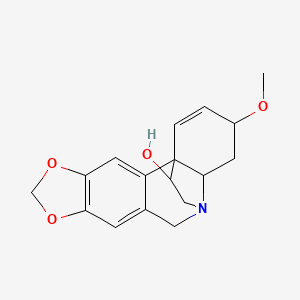
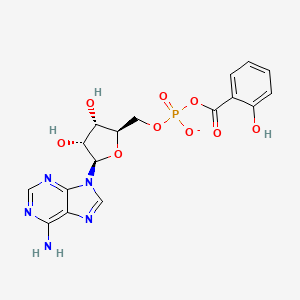
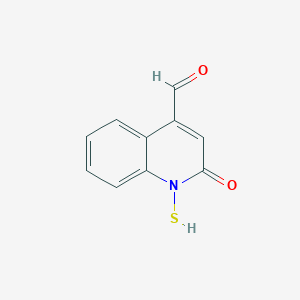
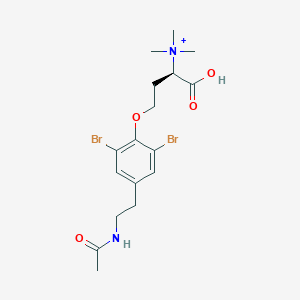
![3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1198844.png)
